molecular formula C9H17F3N2O B1532736 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol CAS No. 1339881-01-4

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol

Cat. No.: B1532736
CAS No.: 1339881-01-4
M. Wt: 226.24 g/mol
InChI Key: FARZQQNNUBVSKS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is an organic compound with the molecular formula C9H17F3N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated intermediates with diazepane derivatives under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The diazepane ring may contribute to binding affinity and specificity, potentially modulating biological activity through receptor interactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the diazepane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other trifluoromethylated compounds .

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c1-13-3-2-4-14(6-5-13)7-8(15)9(10,11)12/h8,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARZQQNNUBVSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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